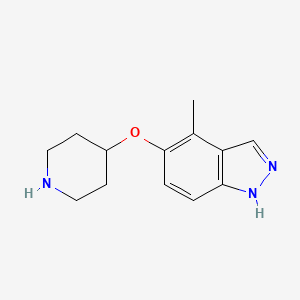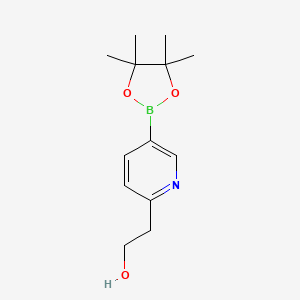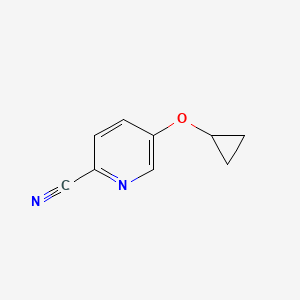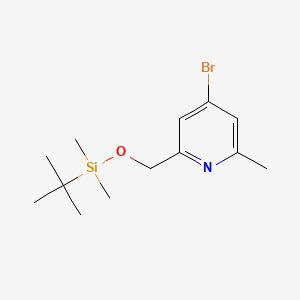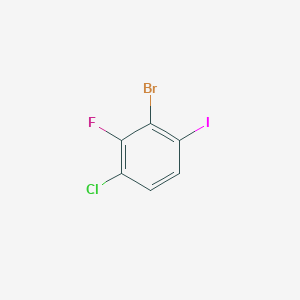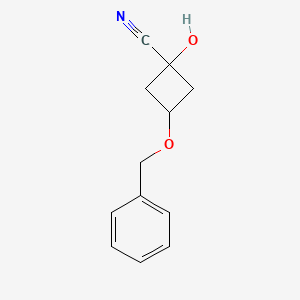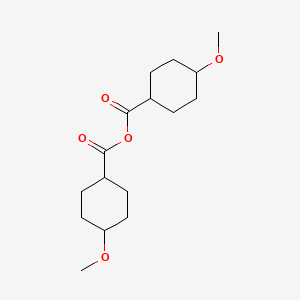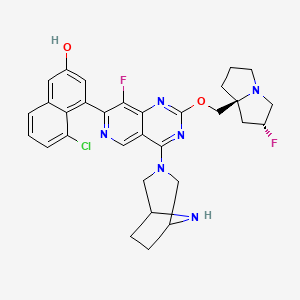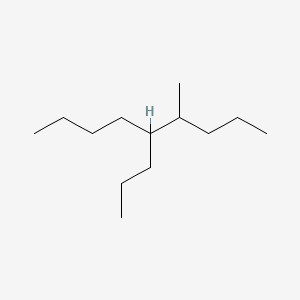
4-Methyl-5-propylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-propylnonane is a branched hydrocarbon with the molecular formula C13H28. It is a colorless liquid at room temperature and has a specific odor. This compound is part of the alkane family, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Due to its branched structure, this compound exhibits unique physical and chemical properties compared to its linear counterparts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-5-propylnonane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with a methyl and propyl group. The reaction typically requires a catalyst, such as palladium on carbon (Pd-C), and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-propylnonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often leading to the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. .
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
4-Methyl-5-propylnonane has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of branched hydrocarbons in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a solvent or additive in various chemical processes and products
Mécanisme D'action
The mechanism of action of 4-Methyl-5-propylnonane depends on the specific application and the molecular targets involvedThe pathways involved may include signal transduction, enzyme activity modulation, and gene expression regulation .
Comparaison Avec Des Composés Similaires
4-Methyl-5-propylnonane can be compared with other similar branched hydrocarbons, such as:
- 2,4-Dimethyldecane
- 5-n-Propylnonane
- 2-Methyl-5-ethylnonane
- 4-Ethyldecane
- 3-Ethyldecane
These compounds share similar structural features but differ in the position and number of branching groups. The uniqueness of this compound lies in its specific branching pattern, which influences its physical and chemical properties, as well as its reactivity and applications .
Propriétés
Numéro CAS |
62185-55-1 |
|---|---|
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
4-methyl-5-propylnonane |
InChI |
InChI=1S/C13H28/c1-5-8-11-13(10-7-3)12(4)9-6-2/h12-13H,5-11H2,1-4H3 |
Clé InChI |
XSMMHKQHDCOSCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)C(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
